molecular formula C17H23N5O B2378693 4-(2-(1H-pyrazol-1-yl)ethyl)-N-benzylpiperazine-1-carboxamide CAS No. 1396680-31-1

4-(2-(1H-pyrazol-1-yl)ethyl)-N-benzylpiperazine-1-carboxamide

Cat. No. B2378693
CAS RN: 1396680-31-1
M. Wt: 313.405
InChI Key: NLVLWHZWBYKQLD-UHFFFAOYSA-N
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Description

4-(2-(1H-pyrazol-1-yl)ethyl)-N-benzylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Synthesis and PET Imaging Applications

  • PET Imaging Agent Synthesis : A study focused on synthesizing N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, showing its potential as a PET imaging agent, especially in the context of neuroinflammation imaging due to its specific chemical properties (Wang et al., 2018).

Heterocyclic Synthesis

  • Synthesis of Heterocyclic Compounds : Another study details the synthesis of various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from Benzo[b]thiophen-2-yl-hydrazonoesters, highlighting the versatility of these compounds in creating a wide array of heterocyclic structures (Mohareb et al., 2004).

Anticancer and Antiproliferative Activities

  • Antiproliferative and Apoptotic Mechanisms : Research on novel 4-(3-phenylpropionamido) and 4-(2-phenoxyacetamido) substituted benzamides, including the synthesis of ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, demonstrated significant antiproliferative activity against human lung carcinoma cells, indicating potential applications in cancer therapy (Raffa et al., 2019).

Anticancer and Anti-Inflammatory Agents

  • Synthesis of Pyrazolopyrimidines : A study involving the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones explored their application as anticancer and anti-5-lipoxygenase agents, adding to the understanding of their potential therapeutic uses (Rahmouni et al., 2016).

Antiviral and Antimicrobial Applications

  • Synthesis of Antiviral Compounds : Research focused on the synthesis of N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides demonstrated their inactivation effect against tobacco mosaic virus (TMV), suggesting potential use in antiviral applications (Zhang et al., 2012).

Synthesis and Biological Evaluation

  • Triazenopyrazoles in Leukemia : A study on the synthesis of 3-triazeno derivatives of pyrazole-4-carboxylic acid esters and amides showed increased survival time in mouse leukemia assays, indicating their potential as therapeutic agents (Shealy & O'dell, 1971).

Medicinal Chemistry

  • Synthesis of Antibacterial Agents : A study on the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents demonstrated promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Agrochemical Applications

  • Nematocidal Activity of Pyrazole Carboxamides : A study on the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed their application in agrochemicals, particularly showing good nematocidal activity against M. incognita (Zhao et al., 2017).

properties

IUPAC Name

N-benzyl-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c23-17(18-15-16-5-2-1-3-6-16)21-12-9-20(10-13-21)11-14-22-8-4-7-19-22/h1-8H,9-15H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVLWHZWBYKQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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